6-((2-(2,4-dichlorophenyl)-2-oxoethyl)thio)-1,2,4-triazine-3,5(2H,4H)-dione
Description
6-((2-(2,4-dichlorophenyl)-2-oxoethyl)thio)-1,2,4-triazine-3,5(2H,4H)-dione is a synthetic organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms
Properties
IUPAC Name |
6-[2-(2,4-dichlorophenyl)-2-oxoethyl]sulfanyl-2H-1,2,4-triazine-3,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2N3O3S/c12-5-1-2-6(7(13)3-5)8(17)4-20-10-9(18)14-11(19)16-15-10/h1-3H,4H2,(H2,14,16,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLWUBBFOZPHWCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)CSC2=NNC(=O)NC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((2-(2,4-dichlorophenyl)-2-oxoethyl)thio)-1,2,4-triazine-3,5(2H,4H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,4-dichlorophenylacetic acid and 1,2,4-triazine-3,5(2H,4H)-dione.
Formation of Thioether Linkage: The 2,4-dichlorophenylacetic acid is converted to its corresponding acid chloride using thionyl chloride. This acid chloride is then reacted with 1,2,4-triazine-3,5(2H,4H)-dione in the presence of a base such as triethylamine to form the thioether linkage.
Cyclization: The intermediate product undergoes cyclization under reflux conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-((2-(2,4-dichlorophenyl)-2-oxoethyl)thio)-1,2,4-triazine-3,5(2H,4H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
6-((2-(2,4-dichlorophenyl)-2-oxoethyl)thio)-1,2,4-triazine-3,5(2H,4H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of agrochemicals and polymer stabilizers.
Mechanism of Action
The mechanism of action of 6-((2-(2,4-dichlorophenyl)-2-oxoethyl)thio)-1,2,4-triazine-3,5(2H,4H)-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes and proteins involved in cellular processes.
Pathways: It can interfere with metabolic pathways, leading to the inhibition of cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
2,4,6-trisubstituted-1,3,5-triazines: These compounds share the triazine ring structure but differ in their substituents.
2,4-dichlorophenyl derivatives: Compounds with similar phenyl groups but different functional groups attached.
Uniqueness
6-((2-(2,4-dichlorophenyl)-2-oxoethyl)thio)-1,2,4-triazine-3,5(2H,4H)-dione is unique due to its specific combination of a triazine ring, a 2,4-dichlorophenyl group, and a thioether linkage
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
